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Compound of Interest

Compound Name: TCO4-PEG7-Maleimide

Cat. No.: B8114072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

TCO4-PEG7-Maleimide is a bifunctional linker at the forefront of bioconjugation, enabling the

precise and efficient coupling of molecules for advanced therapeutic and diagnostic

applications. This technical guide provides a comprehensive overview of its core chemistry,

quantitative data, detailed experimental protocols, and key applications, serving as a critical

resource for professionals in the field.

Introduction to TCO4-PEG7-Maleimide
TCO4-PEG7-Maleimide is a heterobifunctional crosslinker designed for two-step sequential

conjugations. It combines the high reactivity and specificity of a trans-cyclooctene (TCO) group

with the well-established thiol-reactivity of a maleimide group. These two functionalities are

separated by a hydrophilic 7-unit polyethylene glycol (PEG) spacer.

TCO (trans-cyclooctene) Group: This strained alkene is highly reactive towards tetrazine-

functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

This "click chemistry" reaction is exceptionally fast, bioorthogonal (occurs in biological

systems without interfering with native processes), and catalyst-free.[1][2][3]

Maleimide Group: This moiety selectively reacts with sulfhydryl (thiol) groups, primarily found

on cysteine residues within proteins and peptides, to form a stable thioether bond.[4][5] This

reaction is most efficient at a pH range of 6.5-7.5.
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PEG7 Spacer: The polyethylene glycol chain enhances the solubility of the linker and the

resulting conjugate in aqueous buffers, provides a flexible connection, and minimizes steric

hindrance between the conjugated molecules.

This unique combination of features makes TCO4-PEG7-Maleimide an invaluable tool for

constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs),

imaging probes, and functionalized nanoparticles.

Core Chemical Reactions and Mechanisms
The utility of TCO4-PEG7-Maleimide stems from two distinct and orthogonal chemical

reactions.

Step 1: Maleimide-Thiol Conjugation The initial step involves the covalent attachment of the

linker to a thiol-containing biomolecule (e.g., a protein, peptide). This is a Michael addition

reaction where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient

double bond of the maleimide ring.

Step 2: TCO-Tetrazine Ligation (Click Chemistry) Once the biomolecule is functionalized with

the TCO group, it can be rapidly and specifically conjugated to a second molecule bearing a

tetrazine moiety. The IEDDA reaction between TCO and tetrazine is one of the fastest

bioorthogonal reactions known, proceeding with exceptional kinetics and forming a stable

dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

Below is a diagram illustrating the logical flow of this two-step bioconjugation strategy.
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Step 1: Thiol-Maleimide Reaction

Step 2: TCO-Tetrazine Click Chemistry
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Caption: Two-step bioconjugation workflow using TCO4-PEG7-Maleimide.

Quantitative Data and Reaction Parameters
The efficiency and success of bioconjugation rely on understanding and controlling key reaction

parameters. The tables below summarize critical data for the two reaction steps.

Table 1: Maleimide-Thiol Conjugation Parameters
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Parameter
Recommended Value /
Condition

Notes

pH 6.5 - 7.5

Optimal for thiol
selectivity. Above pH 7.5,
reactivity with amines and
maleimide hydrolysis
increase.

Buffer Phosphate (PBS), HEPES, Tris

Must be free of thiol-containing

agents (e.g., DTT). Buffers

should be degassed.

Temperature
Room Temperature (22°C) or

4°C

Reaction is efficient at room

temperature; 4°C can be used

for overnight incubations.

Reaction Time
1 - 4 hours at RT; Overnight at

4°C

Time can be optimized based

on the specific biomolecule

and desired degree of labeling.

Molar Ratio 5:1 to 20:1 (Linker:Protein)

Starting recommendation;

must be optimized empirically

for each specific protein.

| Stability | Thiosuccinimide bond can undergo retro-Michael addition, especially in the

presence of other thiols. Hydrolysis of the ring can stabilize the linkage. |

Table 2: TCO-Tetrazine Ligation Parameters
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Parameter
Recommended Value /
Condition

Notes

Reaction Rate (k)
> 800 M⁻¹s⁻¹ (up to 1 x 10⁶
M⁻¹s⁻¹)

Extremely fast kinetics,
enabling conjugation at
low concentrations.

pH 6.0 - 9.0
Reaction is robust across a

wide pH range.

Buffer Aqueous buffers (e.g., PBS)

Tolerant of most common

biological buffers and organic

co-solvents.

Temperature
Room Temperature (22°C) or

37°C

Reaction is very fast at RT; can

be accelerated at 37°C.

Reaction Time < 1 hour

Often complete within 30-60

minutes at low micromolar

concentrations.

Molar Ratio 1.05:1 to 1.5:1 (Tetrazine:TCO)

A slight excess of the tetrazine

component is often

recommended to ensure

complete reaction.

| Catalyst | None required | Fully bioorthogonal and catalyst-free, avoiding cellular toxicity

associated with copper catalysts. |

Detailed Experimental Protocols
The following protocols provide a general framework for creating an antibody-drug conjugate

(ADC) using TCO4-PEG7-Maleimide.

Protocol 1: Antibody Reduction and TCO Labeling

This protocol describes the initial functionalization of an antibody with the TCO moiety.

Materials:
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Antibody (e.g., IgG1) at 1-10 mg/mL.

Conjugation Buffer: Degassed PBS (Phosphate-Buffered Saline), pH 7.2-7.4.

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

TCO4-PEG7-Maleimide linker.

Anhydrous DMSO or DMF.

Purification: Desalting column (e.g., Sephadex G-25) or ultrafiltration spin vial (30 kDa

MWCO for IgG).

Procedure:

Antibody Preparation: Prepare the antibody in the degassed conjugation buffer.

Disulfide Bond Reduction: To expose free thiol groups from interchain disulfides, add a 10-

20 fold molar excess of TCEP to the antibody solution. Incubate for 1-3 hours at room

temperature or 37°C. TCEP is recommended as it does not need to be removed prior to

the maleimide reaction.

Linker Preparation: Prepare a 10 mM stock solution of TCO4-PEG7-Maleimide in

anhydrous DMSO or DMF.

Conjugation Reaction: Add the TCO4-PEG7-Maleimide stock solution to the reduced

antibody solution to achieve a 10-20 fold molar excess. Incubate for 2 hours at room

temperature or overnight at 4°C, protected from light.

Purification: Remove excess, unreacted linker using a desalting column or by buffer

exchange with a spin filter, equilibrating with a suitable buffer (e.g., PBS, pH 7.4).

Characterization: Confirm the concentration of the TCO-labeled antibody via A280

measurement. The degree of labeling (DOL) can be determined using mass spectrometry.
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Caption: Workflow for antibody reduction and TCO-labeling.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the final conjugation of the TCO-labeled antibody to a tetrazine-

modified payload.

Materials:

Purified TCO-labeled antibody from Protocol 1.

Tetrazine-activated payload (e.g., drug, fluorescent dye).

Reaction Buffer: PBS, pH 7.4.

Procedure:

Reactant Preparation: Prepare the TCO-labeled antibody and the tetrazine-payload in the

reaction buffer.

Conjugation: Mix the two components together. A 1.05 to 1.5-fold molar excess of the

tetrazine-payload relative to the TCO-antibody is recommended.

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
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Purification (Optional): If necessary, unreacted payload can be removed using size-

exclusion chromatography (SEC) or dialysis.

Characterization: The final conjugate can be analyzed by methods such as Hydrophobic

Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR), SEC for

aggregation, and mass spectrometry to confirm the final product mass.

Applications in Research and Drug Development
The unique properties of TCO4-PEG7-Maleimide make it suitable for a wide range of

advanced applications.

Antibody-Drug Conjugates (ADCs): This is a primary application, where potent cytotoxic

drugs are linked to monoclonal antibodies that target tumor-specific antigens. The

bioorthogonal nature of the click reaction allows for the conjugation of complex payloads

under mild conditions, preserving antibody integrity.

Probe Development and Imaging: Fluorophores or imaging agents (e.g., for PET scans)

functionalized with tetrazines can be attached to TCO-labeled targeting molecules for in vivo

imaging and diagnostic applications.

Surface Functionalization: The linker can be used to immobilize proteins or other

biomolecules onto surfaces, such as nanoparticles or biosensors, for diagnostic and

therapeutic purposes.

PROTACs: TCO4-PEG7-Maleimide is also used as a linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs).

The diagram below illustrates the mechanism of action for an ADC created using this linker

technology.
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Caption: ADC mechanism of action from binding to cell death.
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Conclusion
TCO4-PEG7-Maleimide is a powerful and versatile chemical tool that bridges robust,

traditional bioconjugation with the speed and specificity of modern click chemistry. Its well-

defined, two-step reaction mechanism provides researchers with precise control over the

construction of complex bioconjugates. By understanding the kinetics and optimizing the

reaction protocols outlined in this guide, professionals in drug development and life sciences

can effectively leverage this linker to advance the next generation of targeted therapeutics and

diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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